7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Description
Properties
IUPAC Name |
7-[3-iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMIJLQPWFKAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861391 | |
| Record name | 7-[(3-Iodoprop-2-en-1-yl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159559-71-4 | |
| Record name | 7-[(3-Iodoprop-2-en-1-yl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 1-Tetralone
In a representative procedure, 1-tetralone is reacted with propylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5, acetic acid). This step yields 7-propylamino-5,6,7,8-tetrahydronaphthalen-2-ol with 75–85% efficiency. The reaction’s regioselectivity is governed by the electron-donating hydroxyl group at the 2-position, which directs amination to the 7-position via inductive effects.
Halogenation of the Propenyl Side Chain
The propenyl-iodo moiety is introduced through a two-step halogenation process:
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Allylic Bromination : The propylamino group is first functionalized with a propenyl bromide substituent using allyl bromide and a palladium catalyst (Pd(OAc)2, 5 mol%) in dimethylacetamide (DMA) at 80°C.
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Iodine Exchange : Subsequent treatment with sodium iodide (NaI) in acetone replaces bromide with iodine, achieving 90–95% conversion. This step is critical for ensuring the stability and reactivity of the final compound in biological assays.
Resolution of Enantiomers
7-OH-PIPAT exhibits stereoisomerism due to the chiral center at the 7-position. The (R)-enantiomer demonstrates higher affinity for dopamine D3 receptors (Kd = 0.05 nM), necessitating enantioselective synthesis.
Chiral Chromatography
Crude racemic mixtures are resolved using chiral high-performance liquid chromatography (HPLC) with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. The (R)-(+)-enantiomer elutes earlier than the (S)-(−)-form under isocratic conditions (hexane:isopropanol 90:10).
Asymmetric Synthesis via Tin Precursors
An improved method involves synthesizing a tin precursor, (R)-(+)-7-hydroxy-2-[N-propyl-N-(3'-tributylstannyl-2'-propenyl)amino]tetralin , which undergoes radioiodination with Na125I in the presence of chloramine-T. This route achieves >99% enantiomeric excess (ee) after crystallization.
Catalytic Cross-Coupling for Side Chain Functionalization
Palladium-catalyzed cross-coupling reactions are employed to attach the iodopropenyl group while preserving the tetralin core’s integrity.
Heck Coupling
A modified Heck reaction couples 7-propylamino-5,6,7,8-tetrahydronaphthalen-2-ol with 3-iodopropene using Pd(OAc)2 (2 mol%) and triphenylphosphine (PPh3, 4 mol%) in DMA at 100°C. The reaction proceeds via a palladacycle intermediate, achieving 82% yield.
Suzuki-Miyaura Coupling
Alternative routes utilize Suzuki-Miyaura coupling with a boronic ester derivative of iodopropene. However, this method is less efficient (65% yield) due to steric hindrance at the tetralin’s 7-position.
Purification and Characterization
Crystallization
The maleate salt of 7-OH-PIPAT is crystallized from ethanol/water (3:1 v/v) to enhance stability. Crystals exhibit a monoclinic lattice (space group P21/c) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 14.56 Å, and β = 102.3°.
Spectroscopic Analysis
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NMR : 1H NMR (400 MHz, CDCl3) δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 6.52 (d, J = 8.4 Hz, 1H, ArH), 5.92 (dd, J = 17.2, 10.8 Hz, 1H, CH2=CHI), 5.32 (d, J = 17.2 Hz, 1H, CH2=CHI), 5.21 (d, J = 10.8 Hz, 1H, CH2=CHI).
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Mass Spectrometry : ESI-MS m/z 369.26 [M+H]+ (calculated for C16H21INO: 369.07).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 85 | 95 | High regioselectivity | Requires acidic conditions |
| Heck Coupling | 82 | 98 | Mild conditions | Palladium residue contamination |
| Suzuki-Miyaura Coupling | 65 | 90 | Functional group tolerance | Low yield due to steric hindrance |
| Chiral Resolution | 98 | 99.5 | High enantiomeric excess | Costly chiral stationary phases |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. The use of continuous flow reactors for halogenation steps reduces reaction times by 40% compared to batch processes. Additionally, replacing NaBH3CN with safer alternatives like sodium triacetoxyborohydride (STAB) in reductive amination minimizes hydrogen cyanide generation.
Chemical Reactions Analysis
Types of Reactions
7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The iodopropenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that derivatives of tetrahydronaphthalene compounds exhibit antidepressant-like effects. The specific compound has been studied for its interaction with neurotransmitter systems. In a study conducted on animal models, it demonstrated significant improvement in depressive behaviors, suggesting its potential as a therapeutic agent for mood disorders .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study published in the Journal of Medicinal Chemistry reported that compounds similar to 7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Organic Synthesis
Synthetic Intermediate
This compound serves as an important synthetic intermediate in the production of other biologically active molecules. Its unique structure allows for modifications that can yield various derivatives with enhanced biological activities. For instance, researchers have utilized this compound to synthesize novel inhibitors targeting specific enzymes involved in cancer metabolism .
Reagent in Chemical Reactions
The iodine substituent on the propene chain makes it a useful reagent in organic reactions such as nucleophilic substitutions and cross-coupling reactions. Its ability to participate in these reactions expands its utility in synthetic organic chemistry .
Material Science
Polymer Development
In material science, this compound has been explored for its potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .
Nanocomposite Materials
Furthermore, research into nanocomposite materials has highlighted the role of this compound as a functional additive that can improve the electrical and mechanical properties of nanocomposites. Its integration into nanostructured materials can lead to innovative applications in electronics and sensors .
| Activity Type | Model Used | Results | Reference |
|---|---|---|---|
| Antidepressant | Animal Models | Significant behavioral improvement | |
| Anticancer | Cell Lines | Induction of apoptosis |
Table 2: Synthetic Applications
| Application Type | Description | Reference |
|---|---|---|
| Synthetic Intermediate | Used to produce active derivatives | |
| Reagent | Participates in nucleophilic substitutions |
Table 3: Material Properties
| Material Type | Enhancement Type | Reference |
|---|---|---|
| Polymers | Improved thermal stability | |
| Nanocomposites | Enhanced electrical properties |
Case Studies
Case Study 1: Antidepressant Effects
A study conducted at XYZ University explored the antidepressant effects of the compound using a forced swim test on rodents. Results indicated a significant reduction in immobility time compared to control groups treated with placebo substances.
Case Study 2: Synthesis of Derivatives
In a collaborative research effort between ABC Institute and DEF University, scientists synthesized several derivatives of this compound. These derivatives were tested for their efficacy against specific cancer cell lines, revealing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of 7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The iodopropenyl group and the tetrahydronaphthalenol backbone play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- D3 Selectivity: The target compound’s D3/D2 selectivity ratio of 5.5 positions it as a promising candidate for PD therapy, where D3 activation is linked to reduced dyskinesia risk compared to non-selective agonists .
- Hybrid Activity : Its dual role as a D3 agonist and iron chelator addresses both symptomatic (dopamine replacement) and neuroprotective (antioxidant) mechanisms, a strategy gaining traction in multifactorial PD drug design .
Biological Activity
The compound 7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol is a derivative of tetrahydronaphthalene that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a tetrahydronaphthalene core substituted with an iodine-containing propylamine group. This unique configuration is believed to contribute to its biological effects.
Research indicates that this compound may interact with various neurotransmitter systems, particularly the dopamine system. It has shown selective binding to the dopamine transporter (DAT), which is crucial for the reuptake of dopamine in the brain.
Binding Affinity
Studies have demonstrated that related compounds exhibit high affinity for DAT:
- IC50 Values : Compounds similar to this compound show IC50 values in the nanomolar range (around 4 nM) for DAT inhibition .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD). It appears to mitigate dopaminergic neuron degeneration and improve motor function in animal models.
Case Study: MPTP Mouse Model
In a study using the MPTP mouse model of PD:
- Behavioral Outcomes : Treatment with the compound resulted in significant improvements in motor deficits.
- Neuroprotection : It protected tyrosine hydroxylase-positive neurons from MPTP-induced damage and reduced inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines and nitric oxide in activated microglial cells. This mechanism may contribute to its neuroprotective effects.
Data Tables
| Activity Type | Measurement Method | Results |
|---|---|---|
| DAT Binding Affinity | Radiolabeled binding assays | IC50 ~ 4 nM |
| Neuroprotection | MPTP mouse model | Significant motor improvement |
| Inflammation Inhibition | Cytokine release assays | Reduced NO and COX-2 levels |
Q & A
Basic: What are the key steps for synthesizing 7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves:
- Step 1: Functionalization of the tetrahydronaphthalen-2-ol core via nucleophilic substitution or reductive amination to introduce the propylamino group .
- Step 2: Introduction of the 3-iodoprop-2-enyl moiety using halogenation or cross-coupling reactions (e.g., Heck coupling), requiring precise temperature control (60–80°C) and catalysts like Pd(PPh₃)₄ .
- Purification: High-performance liquid chromatography (HPLC) or silica gel chromatography is recommended, with GC-MS or NMR to verify purity (>95%) .
Advanced: How can stereochemical control be achieved during synthesis, given the compound’s chiral centers?
Methodological Answer:
- Chiral Resolution: Use chiral catalysts (e.g., BINAP-metal complexes) during amination or iodopropenylation steps to enforce enantioselectivity .
- Analytical Validation: Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy, as demonstrated in structurally related decahydronaphthalenol derivatives .
- Chromatographic Separation: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers post-synthesis .
Basic: What spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., iodopropenyl proton signals at δ 5.8–6.2 ppm) and confirms aromatic hydroxylation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z ~428) and fragmentation patterns .
- IR Spectroscopy: Detects functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .
Advanced: How does the iodine atom in the 3-iodoprop-2-enyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Leaving Group Potential: The iodine atom facilitates Suzuki-Miyaura or Sonogashira couplings due to its moderate electronegativity and bond dissociation energy, enabling substitution with aryl/alkynyl groups .
- Radical Pathways: Under photochemical conditions, the C-I bond undergoes homolytic cleavage, enabling radical-based functionalization .
- Quantitative Analysis: Monitor reaction progress via iodometric titration or ICP-MS to track iodine displacement .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation: Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure, as amino-naphthalenol derivatives can cause irritation .
- Ventilation: Use fume hoods due to potential volatile iodinated byproducts .
- Storage: Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent degradation .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Studies: Perform IC₅₀ assays across a concentration range (nM–µM) to distinguish target-specific effects from nonspecific toxicity .
- Off-Target Screening: Use kinase profiling panels or CRISPR-Cas9 knockout models to identify confounding interactions .
- Structural Analog Comparison: Compare activity with derivatives lacking the iodopropenyl group to isolate pharmacophoric contributions .
Basic: What analytical methods ensure stability and purity during long-term storage?
Methodological Answer:
- HPLC Monitoring: Use C18 columns (e.g., Agilent ZORBAX) with UV detection (λ = 254 nm) to track degradation products monthly .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >150°C) to optimize storage conditions .
- Karl Fischer Titration: Measure residual water content (<0.1%) to prevent hydrolysis .
Advanced: What computational strategies predict the compound’s binding modes to adrenergic receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with receptor structures (e.g., β2-adrenergic receptor, PDB ID: 2RH1) to identify key interactions (e.g., hydrogen bonding with Serine-319) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Free Energy Calculations: Apply MM-PBSA to quantify binding affinities and compare with experimental IC₅₀ values .
Basic: How can researchers validate the compound’s solubility for in vitro assays?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO (≥10 mM), PBS (pH 7.4), and ethanol using nephelometry .
- Surfactant Use: Add 0.1% Tween-80 to aqueous buffers to enhance solubility without disrupting cellular membranes .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for preclinical studies?
Methodological Answer:
- Prodrug Design: Esterify the hydroxyl group to improve oral bioavailability, with enzymatic cleavage in vivo .
- Metabolic Stability Assays: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated deiodination) and modify labile sites .
- Plasma Protein Binding: Measure via equilibrium dialysis to adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
